molecular formula C5H6O2 B569361 Ethyl Propargylate-13C3 CAS No. 1173019-08-3

Ethyl Propargylate-13C3

Cat. No. B569361
CAS RN: 1173019-08-3
M. Wt: 101.078
InChI Key: FMVJYQGSRWVMQV-CGANOEODSA-N
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Description

Ethyl Propargylate-13C3 is a labeled analogue of Ethyl Propargylate . It is used in the synthesis of substituted anthraquinones and also in the preparation of inhibitory pyrazolo [1,5-a]pyridines for anti-inflammatory activity .


Molecular Structure Analysis

The molecular formula of this compound is C213C3H6O2 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

This compound is used in the synthesis of substituted anthraquinones . It is also used in the preparation of inhibitory pyrazolo [1,5-a]pyridines for anti-inflammatory activity .


Physical And Chemical Properties Analysis

This compound has a density of 0.997 g/mL at 25 °C . Its molecular weight is 101.12694g/mol . It has a logP value of 0.18270 and a topological polar surface area of 26.3 .

Scientific Research Applications

Alcohol Consumption Biomarkers

Research on Ethyl Glucuronide (EtG), a minor alcohol metabolite, reveals the application of ethyl derivatives in detecting and quantifying alcohol consumption. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for EtG quantification in hair samples. This application is crucial for clinical, forensic, and research purposes to objectively detect alcohol intake over extended periods, indicating the potential for using ethyl propargylate derivatives in similar analytical methodologies (Crunelle et al., 2014).

Synthesis of Heterocycles

Propargylic alcohols, including ethyl propargylate derivatives, are valuable in synthesizing pyridines, quinolines, and isoquinolines—key structures in medicinal chemistry. These compounds are part of a broader strategy employing propargylic alcohols for constructing polycyclic systems, highlighting the role of ethyl propargylate-13C3 in developing pharmaceuticals, antibiotics, and agrochemicals. The diversity of synthetic routes from propargylic alcohols underscores the importance of ethyl propargylate derivatives in organic synthesis and drug discovery (Mishra, Nair, & Baire, 2022).

Plant Protection Against Ozone Phytotoxicity

Ethylenediurea (EDU) studies suggest the application of ethyl derivatives in protecting plants against ozone toxicity. Although the mode of action of EDU remains unclear, its effectiveness in mitigating ozone-induced phytotoxicity through potential hormesis indicates the potential of this compound in environmental and agricultural research. Understanding EDU's mode of action could provide insights into developing new strategies for enhancing plant resilience against environmental stressors (Agathokleous, 2017).

Safety and Hazards

Ethyl Propargylate-13C3 is a flammable liquid and vapor. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, using only non-sparking tools, and wearing protective gloves and eye protection .

properties

IUPAC Name

ethyl (1,2,3-13C3)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3/i1+1,3+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVJYQGSRWVMQV-CGANOEODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13C]#[13CH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745948
Record name Ethyl (~13~C_3_)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173019-08-3
Record name Ethyl (~13~C_3_)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-08-3
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